propyl 4-{[7-(cyclopropanecarbonyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
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Overview
Description
Propyl 4-{[7-(cyclopropanecarbonyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a cyclopropanecarbonyloxy group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[7-(cyclopropanecarbonyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Cyclopropanecarbonyloxy Group: The cyclopropanecarbonyloxy group is introduced via an esterification reaction using cyclopropanecarboxylic acid and a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Attachment of the Benzoate Ester: The final step involves the esterification of the chromen-4-one derivative with 4-hydroxybenzoic acid using a coupling reagent like DCC or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromen-4-one core can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the chromen-4-one core can lead to the formation of dihydro derivatives.
Substitution: The benzoate ester and cyclopropanecarbonyloxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Various substituted benzoate or chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, propyl 4-{[7-(cyclopropanecarbonyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to naturally occurring flavonoids, which are known for their biological activities. It may exhibit antioxidant, anti-inflammatory, or anticancer properties, making it a candidate for drug development and biological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an additive in various formulations. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of propyl 4-{[7-(cyclopropanecarbonyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is not fully understood, but it is believed to interact with various molecular targets and pathways. The chromen-4-one core may interact with enzymes or receptors involved in oxidative stress and inflammation, while the ester groups could facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-{[7-(cyclohexanecarbonyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
Ethyl 4-{[7-(cyclopropanecarbonyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate: Similar structure but with an ethyl ester instead of a propyl ester.
Uniqueness
Propyl 4-{[7-(cyclopropanecarbonyloxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate is unique due to the presence of the cyclopropanecarbonyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
propyl 4-[7-(cyclopropanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-2-11-27-22(25)14-5-7-16(8-6-14)29-20-13-28-19-12-17(9-10-18(19)21(20)24)30-23(26)15-3-4-15/h5-10,12-13,15H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYVEAXGINYTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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